molecular formula C27H29BrN4O4S B11660364 (6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11660364
M. Wt: 585.5 g/mol
InChI Key: SXHFQXSZWJKYQF-DEGVDWGGSA-N
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Description

The compound (6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidinone core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated for the development of new drugs. Its biological activity may offer solutions for treating various diseases and conditions.

Industry

In the industrial sector, this compound can be utilized in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-6-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its complex structure and potential for diverse applications. Unlike simpler compounds, its multifunctional groups and core structure provide a wide range of chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H29BrN4O4S

Molecular Weight

585.5 g/mol

IUPAC Name

(6Z)-6-[[3-bromo-4-[2-(4-butan-2-ylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H29BrN4O4S/c1-5-16(3)18-7-9-19(10-8-18)35-11-12-36-24-21(28)14-17(15-22(24)34-4)13-20-25(29)32-27(30-26(20)33)37-23(6-2)31-32/h7-10,13-16,29H,5-6,11-12H2,1-4H3/b20-13-,29-25?

InChI Key

SXHFQXSZWJKYQF-DEGVDWGGSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)C(C)CC)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=C(C=C4)C(C)CC)OC)C(=O)N=C2S1

Origin of Product

United States

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